molecular formula C17H23ClFN3O2 B6023697 (3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone

(3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone

Cat. No.: B6023697
M. Wt: 355.8 g/mol
InChI Key: WKPVARCPWWKAOM-HZPDHXFCSA-N
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Description

The compound (3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a chlorofluorophenyl moiety, a hydroxy group, and a piperidine ring substituted with a methylpiperazine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chlorofluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms.

    Construction of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction, often using a suitable amine and a carbonyl compound.

    Introduction of the hydroxy group: The hydroxy group is introduced via a hydroxylation reaction, typically using an oxidizing agent.

    Attachment of the methylpiperazine group: This step involves the nucleophilic substitution of the piperidine ring with methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

(3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone: has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

(3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone: can be compared with similar compounds such as:

    (3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(piperidin-1-yl)piperidin-1-yl]methanone: Lacks the methylpiperazine group.

    (3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methanone: Contains an ethyl group instead of a methyl group on the piperazine ring.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O2/c1-20-6-8-21(9-7-20)15-4-5-22(11-16(15)23)17(24)12-2-3-14(19)13(18)10-12/h2-3,10,15-16,23H,4-9,11H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPVARCPWWKAOM-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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